molecular formula C14H13N5O3 B6533134 methyl 4-({3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)benzoate CAS No. 1058432-76-0

methyl 4-({3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)benzoate

Cat. No.: B6533134
CAS No.: 1058432-76-0
M. Wt: 299.28 g/mol
InChI Key: APXBJHOCICWBLY-UHFFFAOYSA-N
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Description

Methyl 4-({3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)benzoate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at the 3-position, a 7-oxo group, and a benzoate ester moiety linked via a methylene bridge at the 6-position. Its structure integrates pharmacophoric elements common in bioactive molecules, such as the triazole-pyrimidine scaffold, which is known for interactions with enzymes like kinases and phosphodiesterases .

Properties

IUPAC Name

methyl 4-[(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-18-12-11(16-17-18)13(20)19(8-15-12)7-9-3-5-10(6-4-9)14(21)22-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXBJHOCICWBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common method is the reaction of a suitable precursor with a methylating agent under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as an inhibitor of various enzymes and receptors. It is used to study the mechanisms of biological processes and to develop new therapeutic agents.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antiviral, antibacterial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The triazolo[4,5-d]pyrimidine scaffold is shared among several compounds, but variations in substituents and functional groups lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Applications Reference
Methyl 4-({3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)benzoate Triazolo[4,5-d]pyrimidine 3-Me, 7-oxo, 6-(4-carbomethoxybenzyl) ~332.3 g/mol Enhanced lipophilicity; potential kinase target
N-(3-Chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide Triazolo[4,5-d]pyrimidine 3-Me, 7-oxo, 6-(2-amidoethyl) with Cl/F-aryl 336.7 g/mol Likely kinase inhibitor; halogenated aryl group
9-Methyl-8-azaxanthine (3-Me-triazolo[4,5-d]pyrimidine-5,7-dione) Triazolo[4,5-d]pyrimidine 3-Me, 5,7-dione ~208.2 g/mol Xanthine oxidase mimic; synthetic intermediate
5,7-Dimethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-4(5H)-one-6(7H)-thione Thiadiazolo[5,4-d]pyrimidine 5,7-Me, 4-oxo, 6-thione ~228.3 g/mol Thionation product; sulfur enhances reactivity
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivative Thiazolo[4,5-d]pyrimidine 7-Ph, 5-thioxo ~390.4 g/mol Anticancer screening candidate

Substituent Effects on Reactivity and Bioactivity

  • 7-Oxo vs. Thione Groups : The 7-oxo group in the target compound contrasts with thionated analogs (e.g., 5,7-dimethylthiadiazolo derivative), where sulfur substitution increases electrophilicity and metal-binding capacity . This difference may reduce the target’s propensity for thiol-mediated interactions compared to thione-containing analogs.
  • Benzoate Ester vs. Amide/Aldehyde : The benzoate ester in the target compound distinguishes it from analogs like N-(3-chloro-4-fluorophenyl)acetamide () and the aldehyde intermediate in . Ester groups generally offer better membrane permeability than polar amides or aldehydes but are more prone to hydrolysis .
  • Methyl Substitution at 3-Position : The 3-methyl group stabilizes the triazole ring against metabolic degradation, a feature shared with 9-methyl-8-azaxanthine . This substitution is absent in thiazolo derivatives (), which instead prioritize bulkier aryl groups for activity.

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